Guanine-4,8-13C2,7-15N
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Overview
Description
Guanine-4,8-13C2,7-15N is a stable isotope-labeled compound of guanine, a purine nucleobase found in DNA and RNA. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various scientific research applications, including molecular biology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-4,8-13C2,7-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle stable isotopes. The process involves large-scale synthesis using labeled precursors, followed by purification steps to obtain the final product in high purity. The production is often tailored to meet the specific requirements of research institutions and pharmaceutical companies .
Chemical Reactions Analysis
Types of Reactions
Guanine-4,8-13C2,7-15N undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to its dihydro form.
Substitution: Guanine can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Various substituted guanine derivatives depending on the reagent used.
Scientific Research Applications
Guanine-4,8-13C2,7-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in studies of nucleic acid structure and dynamics.
Biology: Employed in metabolic labeling experiments to trace nucleotide incorporation.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of labeled nucleotides for diagnostic assays.
Mechanism of Action
The mechanism of action of Guanine-4,8-13C2,7-15N is primarily related to its role as a labeled nucleobase. It integrates into nucleic acids, allowing researchers to track and study DNA and RNA synthesis, repair, and interactions. The labeled isotopes provide a means to monitor molecular pathways and interactions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Adenine-13C2,15N: Another labeled purine nucleobase used in similar applications.
Cytosine-13C2,15N: A labeled pyrimidine nucleobase used for studying nucleic acid dynamics.
Thymine-13C2,15N: A labeled pyrimidine nucleobase used in DNA research.
Uniqueness
Guanine-4,8-13C2,7-15N is unique due to its specific labeling at the 4, 8, and 7 positions, which provides distinct advantages in studying guanine-specific interactions and modifications. Its stable isotope labeling allows for precise tracking and analysis in various biochemical and molecular biology experiments .
Properties
CAS No. |
1246814-70-9 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
154.107 |
IUPAC Name |
2-amino-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,3+1,7+1 |
InChI Key |
UYTPUPDQBNUYGX-HKTCZLIHSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,9-dihydro-6H-purin-6-one-4,8-13C2,7-15N; 2-Amino-6-hydroxy-1H-purine-4,8-13C2,7-15N; 2-Amino-6-hydroxypurine-4,8-13C2,7-15N; 2-Aminohypoxanthine-4,8-13C2,7-15N; 9H-Guanine-4,8-13C2,7-15N; 2-Amino-hypoxanthine-4,8-13C2,7-15N; |
Origin of Product |
United States |
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